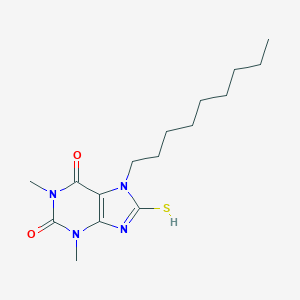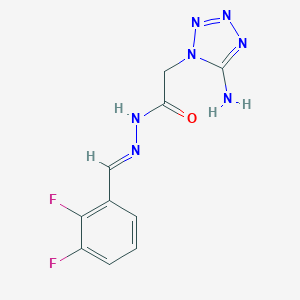![molecular formula C24H24N2O3S B302881 N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide](/img/structure/B302881.png)
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide, also known as MPTA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. In
Mecanismo De Acción
The mechanism of action of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. It has been found to inhibit the activity of enzymes such as tyrosine kinases and proteasomes, which are involved in the regulation of cell growth and proliferation. N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide has also been found to inhibit the activation of various signaling pathways such as the MAPK/ERK pathway, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide has been found to have various biochemical and physiological effects on cells and tissues. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell growth and proliferation. N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide has also been found to inhibit the production of inflammatory cytokines and chemokines, leading to the reduction of inflammation in tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide has several advantages for lab experiments, such as its high purity and stability, which make it suitable for use in various assays and experiments. However, N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide has some limitations, such as its low solubility in water, which can make it difficult to use in certain assays. Additionally, N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide has not been extensively studied in vivo, and its potential toxicity and side effects are not well understood.
Direcciones Futuras
There are several future directions for research on N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide. One area of research could be the development of new cancer therapies based on N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide and its derivatives. Another area of research could be the study of the molecular mechanisms underlying the anti-inflammatory effects of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide, which could lead to the development of new treatments for inflammatory diseases. Additionally, further studies on the toxicity and side effects of N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide are needed to fully understand its potential as a therapeutic agent.
Métodos De Síntesis
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the use of phenoxyacetic acid, 4-methylthiophenol, and 5-methyl-2-nitroaniline as starting materials. The reaction proceeds through the formation of intermediate compounds, which are then converted to N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide through a series of chemical reactions. The final product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been found to have inhibitory effects on the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer therapies. N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide has also been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Nombre del producto |
N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}-2-[(4-methylphenyl)thio]acetamide |
|---|---|
Fórmula molecular |
C24H24N2O3S |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
N-[4-methyl-2-[[2-(4-methylphenyl)sulfanylacetyl]amino]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C24H24N2O3S/c1-17-8-11-20(12-9-17)30-16-24(28)26-22-14-18(2)10-13-21(22)25-23(27)15-29-19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
Clave InChI |
YSTVJRPKZDJZRH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C)NC(=O)COC3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)NC2=C(C=CC(=C2)C)NC(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-phenyl-10-(3,4,5-trimethoxybenzylidene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B302798.png)
![3-(3,4,5-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B302799.png)
![8-(3,4,5-Trimethoxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B302800.png)
![2-[(4-Fluorobenzyl)thio]-1,3-benzothiazol-6-amine](/img/structure/B302802.png)

![N-benzyl-2-[(Z)-(3-hydroxyphenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302808.png)
![methyl 4-{[7-(3,4-dichlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]oxy}benzoate](/img/structure/B302809.png)
![2-{2-[(3-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B302810.png)
![1,3-diethyl-5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302812.png)

![N-[5-(cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B302820.png)
![4-{[4,6-Di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-3-methoxybenzaldehyde [4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B302821.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-(morpholin-4-ylcarbonyl)benzamide](/img/structure/B302822.png)
![2-{3-[(2-chloro-6-fluorobenzyl)oxy]-4-methoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B302823.png)